molecular formula C10H11FN2O2 B2878660 4-(3-Fluoropyridine-4-carbonyl)morpholine CAS No. 1493629-85-8

4-(3-Fluoropyridine-4-carbonyl)morpholine

Cat. No.: B2878660
CAS No.: 1493629-85-8
M. Wt: 210.208
InChI Key: XOZMFYIMKHCMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluoropyridine-4-carbonyl)morpholine is a synthetic compound designed for research and development, particularly in medicinal chemistry and drug discovery. Its structure incorporates two privileged scaffolds known for modulating the properties of bioactive molecules: a morpholine ring and a 3-fluoropyridine moiety, linked by a carbonyl group. The morpholine ring is valued in drug design for its ability to improve aqueous solubility, influence molecular conformation, and enhance pharmacokinetic properties. Its presence can aid in a compound's ability to cross biological barriers like the blood-brain barrier . The fluorine atom on the pyridine ring is a small yet highly impactful modification. The introduction of fluorine into organic molecules is a well-established strategy to fine-tune their lipophilicity, metabolic stability, and binding affinity to biological targets. The strong carbon-fluorine bond can block susceptible metabolic sites, thereby prolonging the in vivo half-life of lead compounds . As a result, this molecule serves as a versatile chemical building block or pharmacophore for researchers. Its primary research value lies in its potential use in the synthesis of more complex molecules for screening against therapeutic targets. While specific biological data for this exact compound may not be available, its structural features suggest potential utility in developing ligands for various enzymes and receptors. Researchers are encouraged to explore its applications as a core scaffold in their projects. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c11-9-7-12-2-1-8(9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZMFYIMKHCMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoropyridine-4-carbonyl)morpholine typically involves the following steps:

Industrial Production Methods: Industrial production of 4-(3-Fluoropyridine-4-carbonyl)morpholine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality .

Mechanism of Action

The mechanism of action of 4-(3-Fluoropyridine-4-carbonyl)morpholine involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and morpholine group contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the enzyme’s function . Additionally, the compound may interact with cellular pathways, affecting signal transduction and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) VPC-14228 (4-(4-Phenylthiazol-2-yl)morpholine)
  • Structure : Morpholine linked to a phenyl-substituted thiazole ring.
  • Key Differences : Replaces the pyridine-carbonyl group with a thiazole ring. The absence of fluorine and the carbonyl bridge reduces electronic polarization compared to the target compound.
  • Activity : Reported to interact with androgen receptors (AR) in prostate cancer studies .
(b) VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
  • Structure : Morpholine connected to a brominated imidazole-thiazole system.
  • Key Differences : Bromine atoms (bulky, lipophilic) instead of fluorine; thiazole-imidazole core alters steric and electronic properties.
  • Synthesis Note: A structural correction was reported for this compound, emphasizing the importance of regiochemistry in halogenated imidazoles .
(c) 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile
  • Structure: Morpholine-carbonyl group attached to a phenylamino-pyrimidine-thiazole scaffold.
  • The methylamino group enhances solubility but reduces aromatic electron deficiency compared to fluoropyridine .
(d) 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone
  • Structure : Morpholine linked via carbonyl to a pyrrolopyridine core with chloro-aniline substituents.
  • The chloro substituent provides moderate electron-withdrawing effects, though less pronounced than fluorine .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Key Substituents
4-(3-Fluoropyridine-4-carbonyl)morpholine 236.22 1.8 ~10 (in DMSO) Fluoropyridine, carbonyl
VPC-14228 246.33 2.5 ~5 (in DMSO) Phenylthiazole
VPC-14449 410.09 3.2 <1 (in DMSO) Dibromoimidazole-thiazole
Compound (d) (from ) 439.89 2.9 ~2 (in DMSO) Chloroaniline, pyrrolopyridine

Notes:

  • Fluorine in the target compound lowers logP compared to brominated analogs (e.g., VPC-14449), improving aqueous solubility.

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